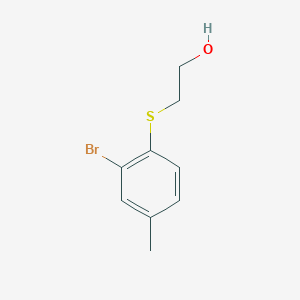![molecular formula C10H15ClN2O B1383303 4-[(ピロリジン-3-イルオキシ)メチル]ピリジン二塩酸塩 CAS No. 1803593-46-5](/img/structure/B1383303.png)
4-[(ピロリジン-3-イルオキシ)メチル]ピリジン二塩酸塩
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
4-[(Pyrrolidin-3-yloxy)methyl]pyridine dihydrochloride is a chemical compound with the molecular formula C10H15ClN2O and a molecular weight of 214.69 g/mol . This compound is characterized by the presence of a pyridine ring substituted with a pyrrolidin-3-yloxy group. It is commonly used in various scientific research applications due to its unique chemical properties.
科学的研究の応用
4-[(Pyrrolidin-3-yloxy)methyl]pyridine dihydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Pyrrolidin-3-yloxy)methyl]pyridine dihydrochloride typically involves the reaction of pyridine derivatives with pyrrolidine derivatives under specific conditions. One common method includes the reaction of 4-chloromethylpyridine with pyrrolidine in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of 4-[(Pyrrolidin-3-yloxy)methyl]pyridine dihydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or chromatography techniques to obtain the dihydrochloride salt form .
化学反応の分析
Types of Reactions
4-[(Pyrrolidin-3-yloxy)methyl]pyridine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Formation of reduced pyridine derivatives.
Substitution: Formation of substituted pyridine derivatives.
作用機序
The mechanism of action of 4-[(Pyrrolidin-3-yloxy)methyl]pyridine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The pyridine ring and pyrrolidine moiety play crucial roles in its binding affinity and specificity. The exact pathways involved depend on the specific application and target molecule .
類似化合物との比較
Similar Compounds
- 4-[(Pyrrolidin-3-yl)methyl]pyridine
- 4-[(Pyrrolidin-3-yloxy)methyl]pyridine
Comparison
4-[(Pyrrolidin-3-yloxy)methyl]pyridine dihydrochloride is unique due to the presence of the pyrrolidin-3-yloxy group, which imparts distinct chemical properties compared to similar compounds. This group enhances its solubility and reactivity, making it more suitable for specific applications in research and industry .
特性
CAS番号 |
1803593-46-5 |
|---|---|
分子式 |
C10H15ClN2O |
分子量 |
214.69 g/mol |
IUPAC名 |
4-(pyrrolidin-3-yloxymethyl)pyridine;hydrochloride |
InChI |
InChI=1S/C10H14N2O.ClH/c1-4-11-5-2-9(1)8-13-10-3-6-12-7-10;/h1-2,4-5,10,12H,3,6-8H2;1H |
InChIキー |
UTOPGUWFJUKLDA-UHFFFAOYSA-N |
SMILES |
C1CNCC1OCC2=CC=NC=C2.Cl.Cl |
正規SMILES |
C1CNCC1OCC2=CC=NC=C2.Cl |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Uridine, 5-[(1E)-3-amino-1-propenyl]-2'-deoxy-](/img/structure/B1383224.png)
![(4aR,7aS)-1-(pyridin-3-ylmethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B1383226.png)


![Bicyclo[2.2.1]heptane-2-sulfonyl fluoride](/img/structure/B1383231.png)






